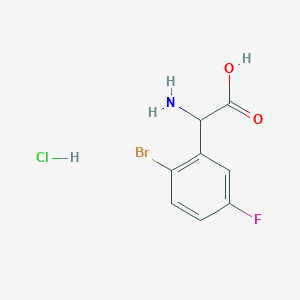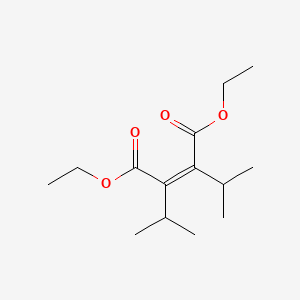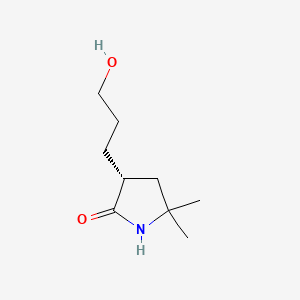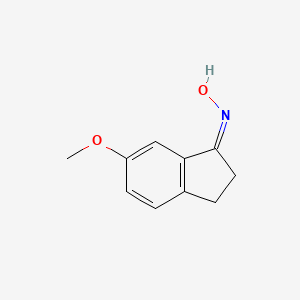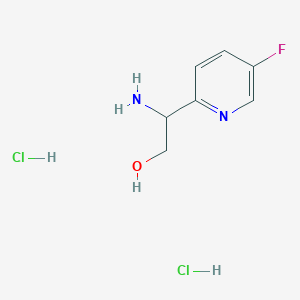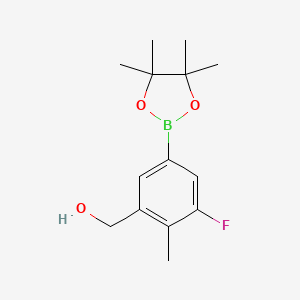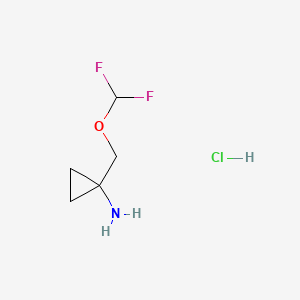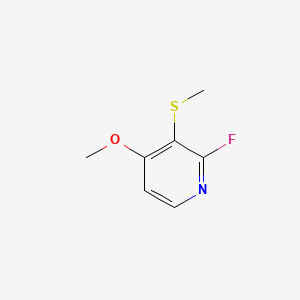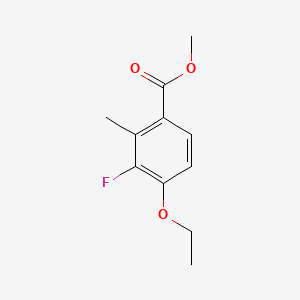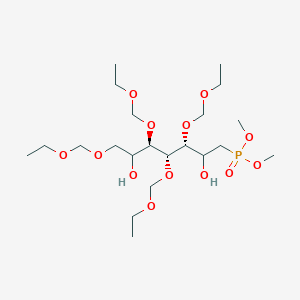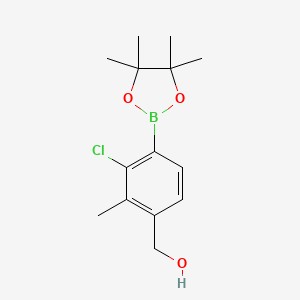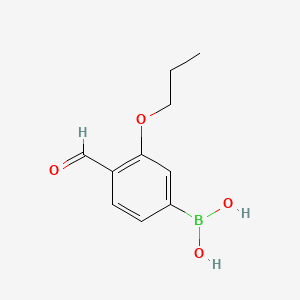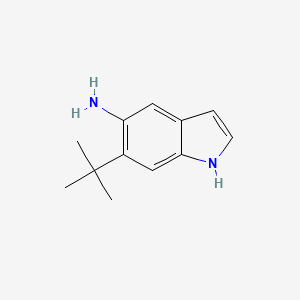![molecular formula C12H15ClN2O3 B14030267 ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)
ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate is an organic compound with a complex structure that includes a chloro group, an ethoxyphenyl group, and a hydrazinylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-ethoxyphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The chloro and ethoxyphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The hydrazinylidene moiety can participate in redox reactions, influencing cellular pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate
- Ethyl (2E)-2-[(4-acetylphenyl)hydrazinylidene]-2-chloro-acetate
Uniqueness
Ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate is unique due to the presence of the ethoxyphenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C12H15ClN2O3 |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-17-10-7-5-9(6-8-10)14-15-11(13)12(16)18-4-2/h5-8,14H,3-4H2,1-2H3/b15-11+ |
InChI-Schlüssel |
XIUUHZQUONNURX-RVDMUPIBSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N/N=C(\C(=O)OCC)/Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NN=C(C(=O)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


